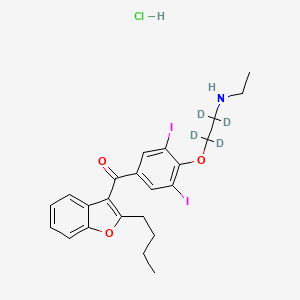

Desethyl Amiodarone-d4 Hydrochloride

Übersicht

Beschreibung

Desethyl Amiodarone-d4 Hydrochloride is a major active metabolite of Amiodarone . It is formed by CYP3A isoenzymes . Amiodarone is an antiarrhythmic agent used for the inhibition of ATP-sensitive potassium channel .

Synthesis Analysis

Desethyl Amiodarone-d4 Hydrochloride is formed by CYP3A isoenzymes . Amiodarone is deethylated to an active metabolite desethyl-amiodarone, concentrations of which exceed those of the parent compound during long-term therapy .Molecular Structure Analysis

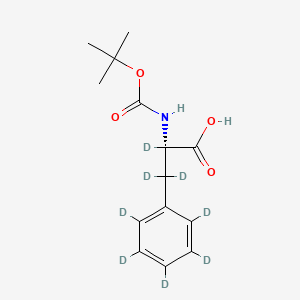

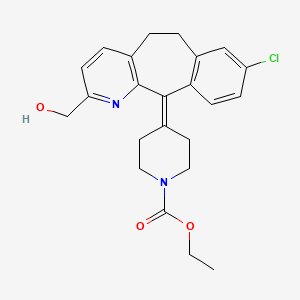

The molecular weight of Desethyl Amiodarone-d4 Hydrochloride is 657.74 and its formula is C23H22D4ClI2NO3 .Chemical Reactions Analysis

Amiodarone is deethylated to form Desethyl Amiodarone-d4 Hydrochloride . This process involves CYP3A isoenzymes .Wissenschaftliche Forschungsanwendungen

Cytostatic Potential in Cancer Therapy

Desethylamiodarone (DEA), a metabolite of amiodarone, may have potential as a cytostatic agent. It could play a role in overcoming drug resistance and metastasis formation in breast cancer therapy .

Pharmaceutical Toxicology

Desethyl Amiodarone-d4 Hydrochloride is used as a certified reference material for highly accurate and reliable data analysis in pharmaceutical toxicology .

Antiarrhythmic Research

As a major active metabolite of Amiodarone, Desethyl Amiodarone-d4 Hydrochloride is formed by CYP3A isoenzymes and is used in research related to antiarrhythmic properties and ATP-sensitive potassium channel inhibition .

Wirkmechanismus

Target of Action

Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .

Mode of Action

Desethyl Amiodarone-d4 Hydrochloride interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

It is known that it is formed by cyp3a isoenzymes

Result of Action

The molecular and cellular effects of Desethyl Amiodarone-d4 Hydrochloride’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells

Safety and Hazards

According to the Material Safety Data Sheet, in case of exposure, immediate measures such as moving to fresh air (inhalation), rinsing skin with water (skin contact), flushing eyes with water (eye contact), and washing out the mouth with water (ingestion) are recommended . It is also advised to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation .

Eigenschaften

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661885 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189960-80-2 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)